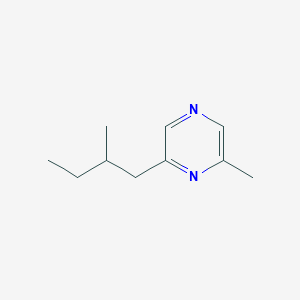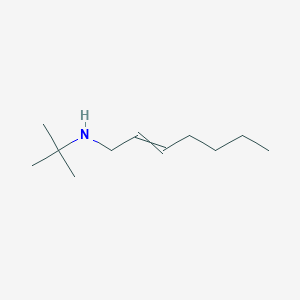![molecular formula C6H5NO3 B15163413 2H,5H-[1,3]Dioxolo[4,5-c]pyrrole-5-carbaldehyde CAS No. 188745-48-4](/img/structure/B15163413.png)
2H,5H-[1,3]Dioxolo[4,5-c]pyrrole-5-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H,5H-[1,3]Dioxolo[4,5-c]pyrrole-5-carbaldehyde is a heterocyclic compound that features a fused dioxole and pyrrole ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H,5H-[1,3]Dioxolo[4,5-c]pyrrole-5-carbaldehyde typically involves the construction of the dioxole and pyrrole rings followed by the introduction of the aldehyde group. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the fused ring system. The aldehyde group can then be introduced via formylation reactions using reagents such as Vilsmeier-Haack reagent or by oxidation of corresponding alcohols.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
2H,5H-[1,3]Dioxolo[4,5-c]pyrrole-5-carbaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo electrophilic substitution reactions at the pyrrole ring, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid).
Major Products
Oxidation: 2H,5H-[1,3]Dioxolo[4,5-c]pyrrole-5-carboxylic acid.
Reduction: 2H,5H-[1,3]Dioxolo[4,5-c]pyrrole-5-methanol.
Substitution: Halogenated or nitrated derivatives of the parent compound.
Scientific Research Applications
2H,5H-[1,3]Dioxolo[4,5-c]pyrrole-5-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2H,5H-[1,3]Dioxolo[4,5-c]pyrrole-5-carbaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact pathways and targets would depend on the specific biological activity being investigated.
Comparison with Similar Compounds
Similar Compounds
2H,5H-[1,3]Dioxolo[4,5-f]indole: Another fused dioxole compound with an indole ring instead of a pyrrole ring.
1H-Indole-3-carbaldehyde: A related compound with an indole ring and an aldehyde group.
Uniqueness
2H,5H-[1,3]Dioxolo[4,5-c]pyrrole-5-carbaldehyde is unique due to its specific ring structure and the presence of both dioxole and pyrrole rings
Properties
CAS No. |
188745-48-4 |
|---|---|
Molecular Formula |
C6H5NO3 |
Molecular Weight |
139.11 g/mol |
IUPAC Name |
[1,3]dioxolo[4,5-c]pyrrole-5-carbaldehyde |
InChI |
InChI=1S/C6H5NO3/c8-3-7-1-5-6(2-7)10-4-9-5/h1-3H,4H2 |
InChI Key |
YYYGSVGCYBRKLL-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=CN(C=C2O1)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


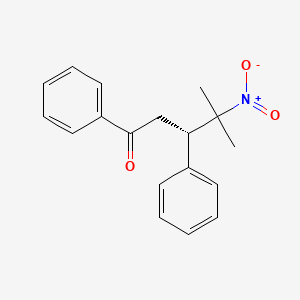
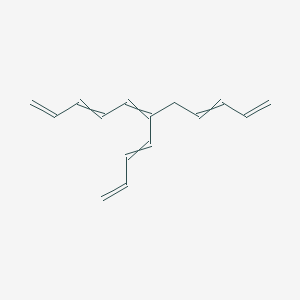
![4-{[2-(3,4-Dihydroxyphenyl)ethyl]amino}pent-3-en-2-one](/img/structure/B15163340.png)
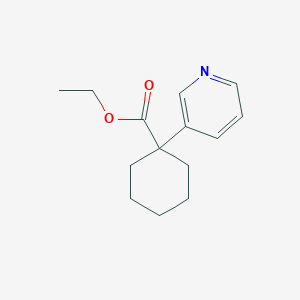
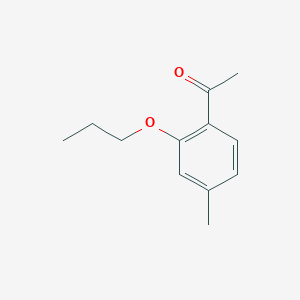

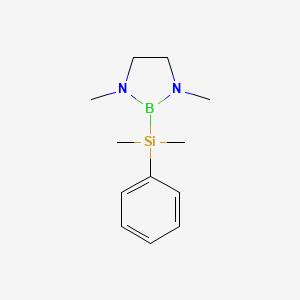
![2-[2-Methyl-3-(4-methylphenyl)prop-2-en-1-yl]-1,3-dithiane](/img/structure/B15163377.png)
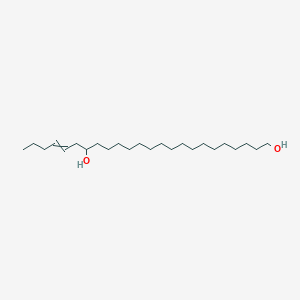
![5-[Chloro(difluoro)methyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B15163396.png)
![Ethyl (benzenesulfonyl)[2-(2,5-dichlorophenyl)hydrazinylidene]acetate](/img/structure/B15163397.png)
![N-{2-[(4,4,5,5,6,6,6-Heptafluoro-3-oxohexyl)sulfanyl]ethyl}-L-valine](/img/structure/B15163416.png)
